3-Chloro-2-(propane-2-sulfonyl)aniline
Overview
Description
3-Chloro-2-(propane-2-sulfonyl)aniline, otherwise known as 3CPSA, is an organic compound commonly used in laboratory experiments, scientific research, and various industrial applications. This compound is a colorless solid that is soluble in both water and organic solvents. It is a derivative of aniline and is primarily used as a reagent in the synthesis of other compounds. 3CPSA is also used in various biochemical and physiological experiments due to its ability to interact with a variety of biological molecules. In
Scientific Research Applications
Organic Synthesis: Activating Group
3-Chloro-2-(propane-2-sulfonyl)aniline: serves as an activating group in organic synthesis. The sulfonyl group can increase the reactivity of adjacent functional groups, facilitating a variety of chemical reactions. This property is particularly useful in the synthesis of complex organic molecules where precise control over reaction sites is required .
Medicinal Chemistry: Drug Design
In medicinal chemistry, the compound’s structure is valuable for drug design. Its aniline moiety can be a building block for pharmaceuticals, while the sulfonyl group may improve drug properties such as solubility and metabolic stability. This dual functionality makes it a versatile compound in the development of new medications .
Material Science: Polymer Modification
The sulfonyl group in 3-Chloro-2-(propane-2-sulfonyl)aniline can be used to modify polymers, enhancing their properties. For instance, it can be incorporated into polymer chains to improve thermal stability or to introduce sites for further functionalization, which is crucial in creating advanced materials for various applications .
Analytical Chemistry: Chromatography
This compound can be used in analytical chemistry, particularly in chromatography as a standard or derivative for separating compounds. Its unique structure allows it to interact with other molecules in specific ways, aiding in the identification and quantification of substances in complex mixtures .
Chemical Synthesis: Sulfonamide Motif
The sulfonamide motif of 3-Chloro-2-(propane-2-sulfonyl)aniline is a synthetic tool in chemical synthesis. It can act as a protecting group, leaving group, or as a molecular scaffold, providing a wide range of reactivity and applications in the synthesis of various chemical entities .
Environmental Science: Pollutant Detection
Due to its specific reactivity, this compound could be used in environmental science for the detection of pollutants. Its chemical interactions with certain pollutants can be harnessed to develop sensitive detection methods, contributing to environmental monitoring and protection efforts .
Biochemistry: Protein Interaction Studies
In biochemistry, the aniline part of the molecule can be used to study protein interactions. By attaching it to proteins or peptides, researchers can investigate the binding sites and interaction mechanisms, which is fundamental in understanding biological processes and designing bioactive compounds .
Nanotechnology: Surface Functionalization
Lastly, in the field of nanotechnology, 3-Chloro-2-(propane-2-sulfonyl)aniline can be used to functionalize the surfaces of nanoparticles. This functionalization can impart desired properties to the nanoparticles, such as targeting specific cells or increasing solubility, which is essential for medical applications like drug delivery systems .
properties
IUPAC Name |
3-chloro-2-propan-2-ylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITISNUAFCEGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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